N-[(furan-2-yl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
CAS No.: 1040648-04-1
Cat. No.: VC11966469
Molecular Formula: C18H18N4O3S
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040648-04-1 |
|---|---|
| Molecular Formula | C18H18N4O3S |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide |
| Standard InChI | InChI=1S/C18H18N4O3S/c23-16(19-11-15-7-4-10-25-15)9-8-14-12-26-18(21-14)22-17(24)20-13-5-2-1-3-6-13/h1-7,10,12H,8-9,11H2,(H,19,23)(H2,20,21,22,24) |
| Standard InChI Key | ZIPVXUMLJCSGFJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3 |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3 |
Introduction
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions combining heterocyclic chemistry and amide bond formation. A general outline includes:
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Preparation of the Thiazole Intermediate:
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Starting with a thioamide precursor, cyclization reactions are used to form the thiazole ring.
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Functionalization at the 4-position allows for subsequent coupling.
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Coupling with Furan Derivative:
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The furan moiety is introduced via alkylation or amidation reactions using furan-2-carboxylic acid derivatives or related reagents.
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Final Amide Bond Formation:
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The phenylcarbamoyl group is attached through carbodiimide-mediated coupling (e.g., using EDCI or DCC) to yield the final product.
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Analytical Characterization
To confirm the structure and purity of the compound, standard analytical techniques are employed:
Research Findings and Applications
While no direct studies on this specific compound were found, related compounds provide insights into its potential applications:
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Pharmacological Relevance:
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Drug Development Potential:
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The combination of polar (amide) and nonpolar (aromatic) regions makes it versatile for drug design targeting hydrophobic pockets in proteins.
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Future Directions:
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Further optimization through substitution on the furan or phenyl rings could enhance activity.
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In vitro and in vivo studies are needed to evaluate toxicity and efficacy.
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